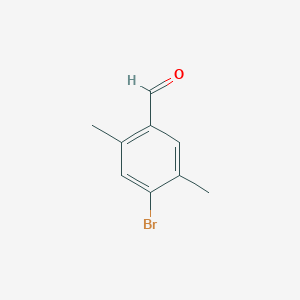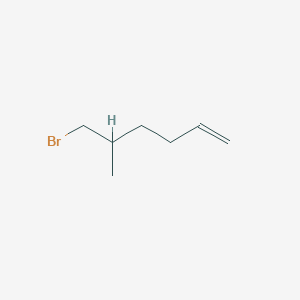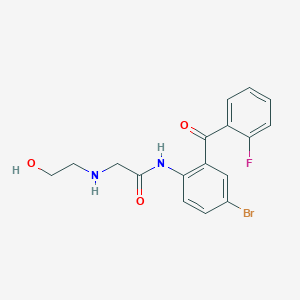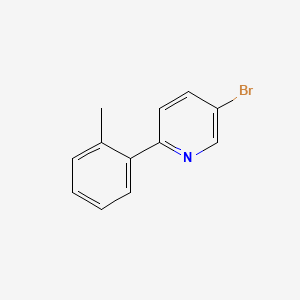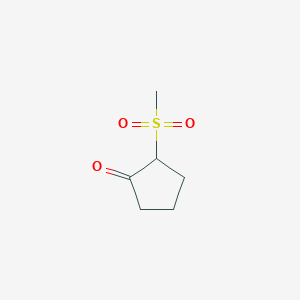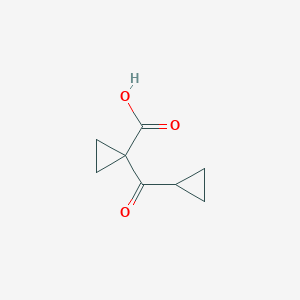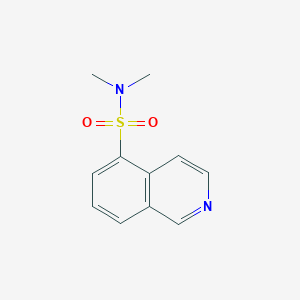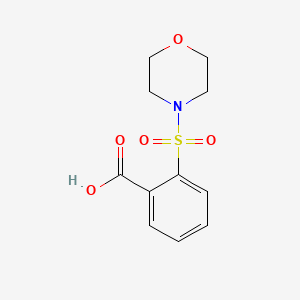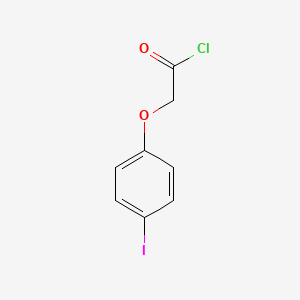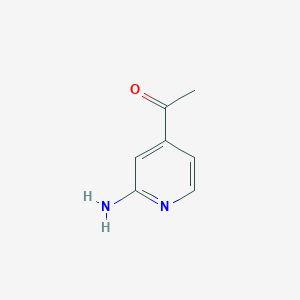
1-Benzyl-4-methyl-1H-1,2,3-triazole
Overview
Description
1-Benzyl-4-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring substituted with a benzyl group at the 1-position and a methyl group at the 4-position. It has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-methyl-1H-1,2,3-triazole is copper (I) ions . This compound acts as a ligand , binding to copper (I) ions and stabilizing them .
Mode of Action
This compound, also known as a polytriazolylamine ligand , interacts with its target by stabilizing copper (I) ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper (I) ions in the azide-acetylene cycloaddition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the azide-acetylene cycloaddition . By stabilizing copper (I) ions, this compound enhances the catalytic effect of these ions in the cycloaddition reaction .
Pharmacokinetics
It is known that this compound is a solid at room temperature and is soluble in dmso and dmf . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of this compound is the enhanced catalytic effect of copper (I) ions in the azide-acetylene cycloaddition . This can lead to more efficient cycloaddition reactions, which are important in various fields, including organic synthesis and medicinal chemistry.
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-methyl-1H-1,2,3-triazole plays a significant role in biochemical reactions, particularly in the stabilization of copper (I) ions. This compound acts as a ligand, forming complexes with copper (I) ions and preventing their disproportionation and oxidation . . This interaction is crucial for the efficiency and selectivity of these reactions, which are widely used in chemical synthesis and bioconjugation.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to stabilize copper (I) ions can impact the activity of copper-dependent enzymes, which play essential roles in cellular respiration and antioxidant defense . Additionally, this compound may modulate the expression of genes involved in these pathways, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with copper (I) ions. The compound binds to copper (I) ions through its triazole nitrogen atoms, forming stable complexes that prevent the oxidation of copper (I) to copper (II) . This stabilization is essential for maintaining the catalytic activity of copper in various biochemical reactions. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, influencing their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of copper-dependent enzymes and improve cellular function . At high doses, this compound may exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to copper metabolism. The compound interacts with enzymes and cofactors involved in the transport and utilization of copper ions . This interaction can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism . Additionally, this compound may be metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . This localization is crucial for the compound’s activity and function, as it allows this compound to interact with specific biomolecules and participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1H-1,2,3-triazole can be synthesized through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method involves the reaction of benzyl azide with propargyl methyl ether in the presence of a copper(I) catalyst. The reaction is typically carried out in an aqueous or organic solvent at room temperature, yielding the desired triazole compound with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles or nucleophiles; reactions are performed in suitable solvents with appropriate catalysts or bases.
Major Products Formed:
Oxidation: Triazole oxides
Reduction: Reduced triazole derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
1-Benzyl-4-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and materials science
Comparison with Similar Compounds
1-Benzyl-4-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of a methyl group at the 4-position.
1-Benzyl-4-ethyl-1H-1,2,3-triazole: Similar structure but with an ethyl group instead of a methyl group at the 4-position.
1-Benzyl-4-propyl-1H-1,2,3-triazole: Similar structure but with a propyl group instead of a methyl group at the 4-position
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-4-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-9-7-13(12-11-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXAJAYFLQNQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538702 | |
| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91258-00-3 | |
| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


